molecular formula C9H12S B1593667 2,6-Dimethylthioanisole CAS No. 4163-79-5

2,6-Dimethylthioanisole

Cat. No. B1593667
Key on ui cas rn: 4163-79-5
M. Wt: 152.26 g/mol
InChI Key: ITVXUDPAZIIEKD-UHFFFAOYSA-N
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Patent
US07547729B2

Procedure details

This compound was synthesized from 2,6-dimethylthiophenol and methyl iodide according to general method 4 described earlier.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[SH:9].[CH3:10]I>>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[S:9][CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC=C1)C)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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